molecular formula C15H17NO B099271 2-(Benzylamino)-1-phenylethanol CAS No. 27159-30-4

2-(Benzylamino)-1-phenylethanol

Cat. No.: B099271
CAS No.: 27159-30-4
M. Wt: 227.3 g/mol
InChI Key: XAOCLQUZOIZSHV-UHFFFAOYSA-N
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Description

Contextualization of 2-(Benzylamino)-1-phenylethanol as a Secondary Alcohol and Amine Derivative

This compound is a chemical entity characterized by the presence of both a secondary alcohol and a secondary amine functional group. Its structure consists of a 1-phenylethanol (B42297) backbone with a benzylamino group attached to the second carbon atom. The molecular formula of the compound is C₁₅H₁₇NO. chemsynthesis.com This unique combination of functional groups imparts specific chemical properties and reactivity to the molecule, making it a subject of interest in various chemical disciplines.

The presence of a chiral center at the carbon atom bearing the hydroxyl group means that this compound can exist as two enantiomers: (R)-(-)-2-benzylamino-1-phenylethanol and (S)-(+)-2-benzylamino-1-phenylethanol. sigmaaldrich.comcymitquimica.com This chirality is a crucial feature, as the biological activity and catalytic efficiency of the enantiomers can differ significantly.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₅H₁₇NO chemsynthesis.com
Molecular Weight227.30 g/mol sigmaaldrich.com
Melting Point115-118 °C (for (S)-(+)-enantiomer) chemdad.com
Optical Activity ([α]20/D)-57° (c = 1 in chloroform) for (R)-enantiomer sigmaaldrich.com
AppearanceWhite powder/solid chemdad.comchemicalbook.com

Significance of this compound in Organic Synthesis and Medicinal Chemistry

The dual functionality of this compound makes it a valuable building block in organic synthesis. The hydroxyl and amino groups can be independently or concertedly involved in various chemical transformations. For instance, the hydroxyl group can undergo oxidation to form a ketone, while the amino group can be involved in N-alkylation or acylation reactions.

In medicinal chemistry, derivatives of 2-amino-1-phenylethanol (B123470) have been investigated for a range of biological activities. nih.govmedchemexpress.com The structural motif is present in several biologically active molecules. Research has explored its potential in the development of new therapeutic agents. Specifically, studies have indicated its potential role in enzyme inhibition and as a ligand for biological targets.

Overview of Current Research Trajectories Involving this compound

Current research on this compound is multifaceted. A significant area of investigation is its use as a chiral auxiliary or ligand in asymmetric synthesis. The defined stereochemistry of its enantiomers can be exploited to control the stereochemical outcome of chemical reactions, leading to the synthesis of enantiomerically pure compounds.

Another prominent research direction is the exploration of its derivatives as potential drug candidates. For example, derivatives of 2-amino-1-phenylethanol have been studied for their potential as β2-adrenoceptor agonists. nih.gov Furthermore, research has suggested potential neuroprotective effects and antibacterial activity for compounds containing this structural core.

The synthesis of this compound itself is also a subject of ongoing research, with a focus on developing more efficient and environmentally friendly synthetic methods. One notable method involves the regioselective ring-opening of styrene (B11656) oxide with benzylamine (B48309). chemicalbook.com Catalytic approaches, such as those using sulfated zirconia, have been explored to improve reaction yields and selectivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(benzylamino)-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c17-15(14-9-5-2-6-10-14)12-16-11-13-7-3-1-4-8-13/h1-10,15-17H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOCLQUZOIZSHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90281967
Record name 2-(benzylamino)-1-phenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90281967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727952
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

27159-30-4
Record name NSC23646
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23646
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(benzylamino)-1-phenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90281967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 2 Benzylamino 1 Phenylethanol

Established Synthetic Routes to 2-(Benzylamino)-1-phenylethanol

The foundational methods for synthesizing this compound are well-documented, primarily relying on condensation-reduction reactions and carefully controlled catalytic conditions.

Condensation-Reduction Approaches

A principal and widely utilized method for preparing this compound involves a two-step condensation-reduction sequence. This process typically begins with the reaction of benzylamine (B48309) and phenylacetaldehyde (B1677652). In the initial condensation step, these two reactants form an imine intermediate. This is followed by a reduction step where the imine is converted into the final this compound product.

Another established route involves the reaction between benzylamine and styrene (B11656) oxide. This reaction offers a more direct pathway to the β-amino alcohol structure.

Catalytic Synthesis Conditions

The synthesis of this compound can be effectively catalyzed under both acidic and basic conditions, depending on the specific reactants and desired outcomes. The choice of catalyst influences reaction rates and selectivity. Beyond traditional acid and base catalysis, modern solid acid catalysts have been employed to enhance efficiency and simplify product purification. For instance, the reaction between benzylamine and styrene oxide can be catalyzed by sulfated zirconia (SZ), a solid superacid, under solvent-free conditions.

Table 1: Catalytic Conditions for a Related Synthesis

CatalystReactantsConditionsYieldRegioselectivity
Sulfated Zirconia (SZ)Benzylamine and Styrene OxideSolvent-free, 80–100°C85%92%

Preparation of Specific Enantiomers

The synthesis of specific enantiomers of this compound is crucial for applications where chirality is important. The preparation of (S)-(+)-2-(benzylamino)-1-phenylethanol, for example, can be achieved by reacting benzylamine with a specific chiral starting material, (S)-styrene oxide. chemicalbook.comchemicalbook.comcymitquimica.com This approach ensures that the stereochemistry of the starting material directs the formation of the desired enantiomer of the final product. The synthesis of other enantiomerically pure amino alcohols often involves using chiral auxiliaries or starting with enantiomerically pure precursors like S-phenylalanine, followed by a series of reactions including protection, reduction, and deprotection steps. orgsyn.org

Advanced Strategies in this compound Synthesis

Recent research has focused on developing more sophisticated synthetic strategies to control the stereochemical outcome of the reaction and to maximize the efficiency and purity of the final product.

Stereoselective Synthesis of this compound Enantiomers

Advanced stereoselective synthesis aims to produce a single enantiomer with high purity. A key strategy is the use of chiral precursors, as seen in the synthesis of the (S)-(+) enantiomer from (S)-styrene oxide. chemicalbook.com This method, known as substrate-controlled stereoselection, is highly effective. Other advanced methodologies in organic synthesis, though not specifically detailed for this exact compound in the provided sources, often include the use of chiral catalysts (asymmetric catalysis) or chiral reagents that can induce stereoselectivity in reactions starting from achiral precursors. These methods are designed to create the chiral center at the C1 position of the phenylethanol backbone with a specific orientation.

Optimization of Reaction Yields and Purity

Maximizing reaction yield and ensuring high purity are critical for the practical application of any synthetic method. For the synthesis of this compound and related compounds, several factors are optimized. In catalyst-driven reactions, such as the one using sulfated zirconia, key parameters include the catalyst loading (typically around 10–15 mol%) and the reaction temperature (often in the range of 80–100°C). Performing the reaction under solvent-free conditions can also be a key optimization strategy to minimize side reactions and simplify workup.

Following the chemical reaction, purification is essential. A common and effective technique for purifying the crude product is flash chromatography, which separates the desired compound from unreacted starting materials and byproducts, leading to a higher purity final product. orgsyn.org

Table 2: Factors for Synthesis Optimization

ParameterFocus AreaExample/Method
Catalyst LoadingReaction Rate & EfficiencyOptimizing to 10-15 mol% for solid acid catalysts.
TemperatureReaction KineticsControlled heating (e.g., 80-100°C) to ensure reaction completion without degradation.
SolventPurity & SimplicityUsing solvent-free conditions to reduce side products.
PurificationFinal PurityApplication of flash chromatography. orgsyn.org

Industrial Scale-Up Considerations for this compound Production

The successful industrial-scale production of this compound hinges on a multi-faceted approach that addresses process optimization, reactor technology, economic viability, and purification challenges. While the fundamental chemical reaction remains the same as in laboratory settings—typically the condensation of benzylamine and phenylacetaldehyde followed by reduction—the operational parameters and equipment differ significantly to accommodate large volumes and ensure safety and efficiency.

Detailed Research Findings:

The industrial synthesis of this compound is a carefully controlled process. The initial condensation of benzylamine with phenylacetaldehyde forms an imine intermediate. This is followed by a reduction step to yield the final product. The choice of reducing agent and catalyst is critical for both reaction efficiency and cost.

Purification at an industrial scale often relies on crystallization. rsc.org This method is effective in separating the desired product from unreacted starting materials and by-products. The selection of an appropriate solvent system and the precise control of temperature and cooling rates are paramount to achieving high purity and good crystal morphology, which facilitates filtration and drying.

Key Parameters for Industrial Synthesis:

The following table outlines critical parameters that must be optimized for the industrial production of this compound.

ParameterIndustrial ConsiderationRationale
Reactor Type Continuous Flow ReactorEnhanced heat and mass transfer, improved safety, and potential for higher throughput and purity compared to batch reactors. rsc.org
Catalyst Heterogeneous CatalystEase of separation from the reaction mixture, potential for recycling, and reduced contamination of the final product.
Solvent Economical and RecyclableMinimization of production costs and environmental impact. The solvent should also be suitable for the crystallization step.
Temperature Control Precise and UniformThe reaction is exothermic; maintaining a stable temperature is crucial to prevent side reactions and ensure consistent product quality.
Pressure Optimized for Reaction KineticsMay be adjusted to influence reaction rates and boiling points of reactants and solvents.
Purification Method CrystallizationEffective for achieving high purity on a large scale. rsc.org Requires careful control of solvent, temperature, and cooling profile.
Process Monitoring In-line Analytical TechniquesReal-time monitoring of reaction progress and purity allows for immediate adjustments and ensures the process remains within optimal parameters.

Challenges and Mitigation Strategies:

Scaling up the synthesis of this compound is not without its challenges. One significant issue is the potential for racemization, which can be exacerbated at the elevated temperatures sometimes used in industrial processes. The use of chiral catalysts or subsequent resolution steps may be necessary if a specific enantiomer is required.

Another challenge is the management of waste streams. The development of greener synthetic routes, potentially utilizing biocatalysis, is an area of ongoing research to reduce the environmental footprint of the manufacturing process.

Furthermore, ensuring the economic viability of the process is a constant driver of innovation. This includes sourcing cost-effective raw materials, optimizing energy consumption, and maximizing the yield and purity of the final product to minimize the cost of goods sold.

Biological Activities and Mechanistic Studies of 2 Benzylamino 1 Phenylethanol

Enzymatic Inhibition Profiles of 2-(Benzylamino)-1-phenylethanolbenchchem.comsigmaaldrich.com

Research indicates that 2-(benzylamino)-1-phenylethanol can act as an enzyme inhibitor, a property attributed to its ability to bind to the active sites of enzymes and prevent substrate access. This interaction is a key aspect of its mechanism of action and has been a subject of study in various biochemical assays.

Inhibition of Metabolic Enzymesbenchchem.com

The compound has been investigated for its potential to inhibit specific enzymes involved in various metabolic pathways. The structural features of this compound, which include a benzylamino group and a phenylethyl backbone, contribute to its ability to interact with and modulate the activity of metabolic enzymes. While the broader scope of its inhibitory action on metabolic enzymes is a subject of ongoing research, its effect on at least one key enzyme has been highlighted.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition and Implications for Type II Diabetes Mellitusbenchchem.comsigmaaldrich.comnih.govnih.gov

A significant area of interest is the role of this compound as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). nih.gov PTP1B is a well-validated target for the development of treatments for type II diabetes and obesity because it plays a crucial role in the desensitization of the insulin (B600854) receptor. nih.govnih.gov By dephosphorylating the insulin receptor, PTP1B diminishes the insulin signal. nih.gov Inhibitors of PTP1B can delay this desensitization, thereby prolonging the effect of insulin. nih.gov The development of potent and selective PTP1B inhibitors is a major focus in the search for new antidiabetic agents. nih.goveurekaselect.com

The potential for this compound and its derivatives to act as PTP1B inhibitors has been noted in the context of developing novel therapies for type II diabetes. nih.gov The search for effective PTP1B inhibitors is challenging due to the high degree of conservation among protein tyrosine phosphatases, which can lead to a lack of specificity in inhibitor action. mdpi.com However, the exploration of various chemical scaffolds, including that of this compound, is an active area of research. nih.gov

Receptor Modulation and Cellular Signaling Effectsbenchchem.comnih.gov

The structure of this compound allows it to participate in hydrogen bonding and π-π interactions, which are crucial for modulating cellular signaling pathways. This modulation can occur through interactions with various molecular targets, including receptors.

Agonistic and Antagonistic Interactions with Molecular Targetsbenchchem.com

Depending on the specific receptor type, this compound can act as either an agonist or an antagonist. This dual potential stems from its chemical structure, which allows for varied binding modes with different biological molecules. For instance, derivatives of the related compound 2-amino-2-phenylethanol (B122105) have been studied for their biased agonism at β2-adrenoceptors, highlighting the potential for this class of compounds to selectively activate certain signaling pathways over others. nih.gov

Antimicrobial Efficacy of 2-(benzylamino)-1-phenylethanolbenchchem.com

The compound has demonstrated notable antimicrobial properties, particularly against certain types of bacteria.

Bacteriostatic Properties (e.g., against Gram-positive Bacteria)benchchem.com

Research has shown that this compound exhibits bacteriostatic properties, meaning it can inhibit the growth and reproduction of bacteria. This effect is reported to be particularly effective against Gram-positive bacteria. The proposed mechanism for this antimicrobial action involves the compound's incorporation into bacterial membranes, which disrupts their structure and function. The hydrophobic benzyl (B1604629) group is thought to enhance its ability to integrate into the lipid bilayers of these membranes, leading to a loss of membrane integrity and subsequent bacteriostatic effects.

Mechanisms of Bacterial Membrane Disruption

While direct and extensive mechanistic studies on this compound are limited in publicly available literature, research on structurally related compounds, such as 2-phenylethanol (B73330) (PEA), provides insights into its potential antibacterial action. The antibacterial properties of aromatic alcohols and phenolic compounds are often linked to their ability to interact with and disrupt bacterial cell membranes.

Studies on 2-phenylethanol and its derivatives have shown a correlation between their bacteriostatic activity and their affinity for binding to the membrane. The proposed mechanism involves the integration of these molecules into the lipid bilayer of the bacterial membrane. This incorporation can alter the membrane's fluidity and structural integrity, leading to impaired function and inhibition of bacterial growth. The lipophilicity, or hydrophobicity, of these compounds is a key factor in this process; the benzyl group in this compound would contribute to this property. This disruption of the membrane can interfere with essential cellular processes, ultimately exerting a bacteriostatic or bactericidal effect. However, specific studies detailing the precise molecular interactions and consequences of this compound on bacterial membrane potential and structure are not extensively documented in the available research.

Neuroprotective Potential and Therapeutic Implications in Neurodegenerative Diseases

The potential of amino-alcohol derivatives in the context of neurodegenerative diseases is an active area of research. This section reviews the available, albeit limited, information regarding the neuroprotective effects of this compound and its closely related analogs.

Attenuation of Oxidative Stress in Neuronal Cells

Oxidative stress is a well-established factor in the pathology of many neurodegenerative diseases, leading to neuronal damage and death. nih.gov While some studies suggest that phenolic compounds can protect neurons from oxidative stress, specific research demonstrating that this compound attenuates oxidative stress in neuronal cells is not prominently available in the reviewed scientific literature. The investigation into its direct antioxidant capabilities or its ability to modulate cellular pathways to counteract reactive oxygen species in neurons remains an area requiring further exploration.

Role in Preventing Apoptosis in Neurodegenerative Models

Apoptosis, or programmed cell death, is a critical process in the progressive loss of neurons characteristic of neurodegenerative disorders. nih.gov The survival of mature neurons is tightly regulated by a complex interplay of pro- and anti-apoptotic proteins, such as those from the Bcl-2 family. unc.edunih.gov While numerous therapeutic strategies aim to inhibit neuronal apoptosis, specific studies investigating the role of this compound in preventing apoptosis in neurodegenerative models have not been identified in the available research. Its potential to modulate apoptotic pathways, for instance by interacting with key regulatory proteins like caspases or Bcl-2 family members, has not been detailed.

Research in Alzheimer's Disease Treatment

Research into compounds with similar structures has provided a promising therapeutic direction for Alzheimer's disease. A study on a series of 1-benzylamino-2-hydroxyalkyl derivatives explored a multitarget approach to developing disease-modifying agents for this complex neurodegenerative disorder. nih.gov This strategy is significant because Alzheimer's pathology involves multiple interconnected mechanisms, including cholinergic deficits, and the aggregation of β-amyloid (Aβ) and tau proteins. nih.gov

The synthesized 1-benzylamino-2-hydroxyalkyl derivatives were designed to concurrently address several of these pathological targets. The findings from this research are particularly relevant due to the close structural similarity to this compound.

Multi-Target Activities of 1-Benzylamino-2-hydroxyalkyl Derivatives nih.gov

TargetActivity ObservedTherapeutic Rationale
Butyrylcholinesterase (BChE) Inhibitory ActivityAddresses the decline in acetylcholine, a key neurotransmitter for memory and learning.
β-Secretase (BACE-1) Inhibitory ActivityReduces the production of β-amyloid peptides, the primary component of amyloid plaques.
β-Amyloid (Aβ) Aggregation Inhibitory ActivityPrevents the formation of toxic Aβ oligomers and plaques.
Tau Protein Aggregation Inhibitory ActivityPrevents the formation of neurofibrillary tangles, another hallmark of Alzheimer's disease.

This research identified several compounds within the series that displayed a balanced profile of these inhibitory activities. nih.gov The study suggests that such multifunctional agents could represent a highly promising starting point for the development of effective, disease-modifying treatments for Alzheimer's disease. nih.gov

Antiviral Investigations and Related Activities

The search for novel antiviral agents is a constant in medicinal chemistry, with various molecular scaffolds being explored for their potential to inhibit viral replication.

In Silico Identification as a Potential Non-Nucleosidase Reverse Transcriptase Inhibitor

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical component of highly active antiretroviral therapy (HAART) for HIV-1. nih.gov They function by binding to a hydrophobic pocket on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function. While computational (in silico) methods are frequently used to screen vast libraries of compounds for potential NNRTI activity, a review of the available scientific literature did not yield any studies specifically identifying this compound as a potential non-nucleosidase reverse transcriptase inhibitor through such methods.

Structure Activity Relationship Sar Studies and Derivative Chemistry of 2 Benzylamino 1 Phenylethanol

Design and Synthesis of 2-(Benzylamino)-1-phenylethanol Analogues

The design and synthesis of analogues of this compound are central to exploring its therapeutic potential. Synthetic strategies often involve the modification of its key functional groups—the secondary amine and the secondary alcohol—as well as the aromatic rings. These modifications aim to enhance binding affinity for biological targets, improve selectivity, and optimize pharmacokinetic properties. General synthetic procedures can involve amide coupling reactions or substitutions on the aromatic rings to create a diverse library of derivatives for biological screening. mdpi.commdpi.com

Exploration of Modifications to the Benzylamino Moiety

The N-benzyl group of the benzylamino moiety is a frequent target for modification to probe its interaction with receptor binding sites. Research into N-benzyl phenethylamine derivatives, a closely related structural class, has shown that substitutions on the benzyl (B1604629) ring significantly influence agonist activity and selectivity, particularly at serotonin receptors like 5-HT2A and 5-HT2C. nih.gov

For instance, studies have demonstrated that introducing substituents such as methoxy or hydroxy groups to the N-benzyl ring can dramatically alter potency. N-(2-hydroxybenzyl) substituted compounds, in particular, have emerged as highly potent and selective 5-HT2A receptor agonists. nih.gov These findings underscore the importance of the electronic and steric properties of the N-benzyl substituent in defining the pharmacological profile of the molecule.

N-Benzyl Moiety Modification Observed Effect on 5-HT2A Receptor Activity Selectivity (5-HT2A vs. 5-HT2C)
N-(2-Methoxybenzyl)Generally less active agonists.Lower selectivity.
N-(2-Hydroxybenzyl)Emerged as the most functionally potent ligands.Displayed high selectivity for the 5-HT2A receptor.
N-(2,3-Methylenedioxybenzyl)Generally less potent than hydroxybenzyl derivatives.Showed interesting trends in selectivity.

Table 1: This interactive table summarizes the structure-activity relationships of modifications to the N-benzyl moiety in phenethylamine analogues, based on research findings. nih.gov

Investigation of Substitutions on the Phenylethanol Backbone

The phenylethanol backbone provides another critical region for structural modification. Substitutions on the phenyl ring of this backbone can influence how the molecule interacts with its biological target. SAR studies on related phenethylamines have revealed that the nature and position of substituents on this ring are key determinants of binding affinity. nih.gov

Nonpolar substituents, such as halogens and small alkyl groups, at the 4-position of the phenyl ring have been shown to increase affinity. nih.gov Conversely, substituents capable of hydrogen bonding, like hydroxyl groups, can either increase or decrease activity depending on the specific biological target and the presence of corresponding hydrogen bond donors or acceptors in the binding pocket. nih.govresearchgate.net Beta-hydroxylation of the ethylamine side chain, which is inherently present in the phenylethanol structure, also significantly impacts transport ratios for monoamine transporters (MATs) and organic cation transporters (OCTs). researchgate.net

Phenylethanol Backbone Substitution Position Effect on Biological Activity / Transport
Halogens (e.g., Bromo)4-positionIncreased binding affinity at 5-HT2A receptors. nih.gov
Alkyl Groups (e.g., Methyl, Ethyl)4-positionIncreased binding affinity at 5-HT2A receptors. nih.gov
Hydroxyl GroupBeta-positionInfluences transport ratios for MATs and OCTs. researchgate.net
Hydroxyl Grouppara-positionGenerally reduces uptake ratio by MATs and OCTs. researchgate.net

Table 2: This interactive table outlines the effects of various substitutions on the phenylethanol backbone on the biological activity of related compounds. nih.govresearchgate.net

Impact of Stereochemistry on Biological Activity

The this compound molecule contains a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)- and (S)-2-(benzylamino)-1-phenylethanol. nih.govchemscene.com Stereochemistry is a critical factor in medicinal chemistry, as the three-dimensional arrangement of atoms in a molecule dictates its interaction with chiral biological macromolecules like enzymes and receptors. longdom.org Consequently, enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and metabolic profiles. longdom.org

Studies on chiral phenylethylamine derivatives have demonstrated that biological systems, such as monoamine transporters, can exhibit profound stereoselectivity. For example, the norepinephrine transporter (NET) and the dopamine transporter (DAT) preferentially transport the (S)-enantiomer of norepinephrine, while the serotonin transporter (SERT) prefers the (R)-enantiomer. researchgate.net This highlights that the specific spatial orientation of the hydroxyl group on the phenylethanol backbone is a key determinant for molecular recognition and biological function.

Transporter Chiral Substrate Preferred Enantiomer
NET (Norepinephrine Transporter)Norepinephrine(S)-enantiomer
DAT (Dopamine Transporter)Norepinephrine(S)-enantiomer
SERT (Serotonin Transporter)Norepinephrine(R)-enantiomer
NET (Norepinephrine Transporter)Epinephrine(R)-enantiomer
DAT (Dopamine Transporter)Epinephrine(R)-enantiomer
SERT (Serotonin Transporter)Epinephrine(S)-enantiomer

Table 3: This interactive table shows the stereoselective preferences of human monoamine transporters for different chiral phenylethylamine derivatives, illustrating the importance of stereochemistry. researchgate.net

Ligand-Based and Structure-Based Approaches in Derivative Development

The development of novel derivatives of this compound is often guided by rational drug design principles, which can be broadly categorized into ligand-based and structure-based approaches. nih.gov Ligand-based drug design (LBDD) relies on the knowledge of molecules known to bind to a specific target to develop a model that defines the key structural features required for activity. nih.gov In contrast, structure-based drug design (SBDD) utilizes the three-dimensional structural information of the biological target, typically a protein or enzyme, to design molecules that can fit precisely into the binding site. nih.gove-bookshelf.de

Pharmacophore Model Development and Mapping

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. nih.gov These models are developed by analyzing a set of active compounds and identifying the common chemical features responsible for their activity.

For instance, in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), a pharmacophore model was generated that included features such as hydrophobic groups, an aromatic ring, and a hydrogen-bond acceptor. nih.gov The this compound scaffold can be mapped onto such a model, where its two aromatic rings correspond to two hydrophobic features of the pharmacophore. nih.gov The development of a statistically significant pharmacophore model allows for its use as a 3D query to search for new, structurally diverse compounds with the potential for the desired biological activity. nih.govdovepress.com

Pharmacophore Feature Description Corresponding Feature in this compound
Hydrophobic (HY)A region that favorably interacts with nonpolar groups.Phenyl ring of the phenylethanol moiety.
Hydrophobic (HY)A region that favorably interacts with nonpolar groups.Phenyl ring of the benzylamino moiety.
Aromatic Ring (AR)A planar, cyclic, conjugated system.Phenyl or Benzyl ring.
Hydrogen-Bond Acceptor (HBA)An atom or group that can accept a hydrogen bond.The nitrogen or oxygen atom.

Table 4: This interactive table outlines the key features of a representative pharmacophore model and how the this compound scaffold can map to these features. nih.gov

Computational Screening of Analogues for Targeted Activity

Once a validated pharmacophore model is established, it can be employed in computational, or in silico, virtual screening. dovepress.com This process involves searching large databases of chemical compounds to identify molecules that match the pharmacophore query. This approach is significantly faster and more cost-effective than traditional high-throughput screening of physical compounds.

The virtual screening process acts as a filter, prioritizing a smaller, more manageable set of compounds for synthesis and biological testing. researchgate.net Hits identified through pharmacophore-based screening are often subjected to further computational analysis, such as molecular docking, to predict their binding orientation and affinity within the target's active site. This hierarchical approach, combining pharmacophore screening with molecular docking, enhances the efficiency of identifying novel and potent lead compounds. nih.govnih.gov

Comparative Analysis with Related Phenylethanolamine Derivatives

The pharmacological profile of this compound is best understood through a comparative analysis with related phenylethanolamine derivatives. The core phenylethanolamine structure serves as a versatile scaffold, and modifications to the phenyl ring, the ethanolamine side chain, and the amino group can drastically alter its biological activity and receptor selectivity.

A primary point of comparison is the parent compound, phenylethanolamine (β-hydroxyphenethylamine). Phenylethanolamine itself is a trace amine with cardiovascular activity. wikipedia.org The introduction of a benzyl group onto the nitrogen atom, creating this compound, adds a large, lipophilic moiety. This substitution is a critical determinant of the compound's interaction with various receptors. While β-hydroxylation (the presence of the -OH group on the carbon adjacent to the phenyl ring) is known to decrease potency at the human trace amine associated receptor 1 (TAAR1) compared to phenethylamine, the N-benzyl substitution can confer high affinity for other targets, such as serotonin receptors. wikipedia.orgnih.gov

The N-benzyl substitution is a key feature in a class of potent serotonergic compounds. Research into N-benzyl phenethylamines has revealed that this structural modification significantly increases binding affinity and functional activity at serotonin 5-HT2A receptors compared to their primary amine counterparts. nih.govdrugbank.comnih.gov The specific substitutions on both the N-benzyl ring and the phenethylamine core fine-tune this activity. For instance, studies on a series of N-benzyl phenethylamines demonstrated that substituents on the benzyl group have a profound impact on 5-HT2A receptor potency and selectivity.

A systematic study by Hansen et al. on N-benzyl substituted 2,5-dimethoxyphenethylamines highlights these relationships. As shown in the table below, an N-(2-hydroxybenzyl) group conferred the highest functional potency and over 400-fold selectivity for the 5-HT2A receptor over the 5-HT2C receptor. nih.gov In contrast, N-(2-methoxybenzyl) and N-(2-fluorobenzyl) substitutions resulted in compounds with lower activity. nih.gov

Table 1: Comparative Functional Activity of N-Benzyl Phenethylamine Derivatives at 5-HT Receptors. nih.gov
CompoundN-Benzyl SubstituentPhenethylamine Core5-HT2A EC50 (nM)5-HT2A/5-HT2C Selectivity
1b2-Hydroxybenzyl2,5-dimethoxy-4-bromophenethylamine0.074>400-fold
1a2-Methoxybenzyl2,5-dimethoxy-4-bromophenethylamine0.54~100-fold
1d2,3-Methylenedioxybenzyl2,5-dimethoxy-4-bromophenethylamine0.28~150-fold
1c2-Fluorobenzyl2,5-dimethoxy-4-bromophenethylamine2.5~20-fold

The β-hydroxyl group: This feature can be critical for hydrogen bonding at certain receptors but reduces activity at others, such as TAAR1. wikipedia.org

The unsubstituted phenyl ring: This differentiates it from catecholamines and highly substituted serotonergic phenethylamines.

The N-benzyl group: This large substituent significantly enhances affinity for specific targets, particularly serotonin receptors, an effect that is further tunable by substitution on the benzyl ring itself. nih.govnih.gov

This comparative analysis demonstrates that while the phenylethanolamine scaffold is common, the specific decorative patterns dictate the ultimate biological function, allowing derivatives to act on a wide array of physiological targets.

Advanced Spectroscopic Characterization of 2 Benzylamino 1 Phenylethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide unique insights into the connectivity and chemical environment of atoms within 2-(benzylamino)-1-phenylethanol.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the context of this compound, the ¹H NMR spectrum exhibits characteristic signals for the aromatic protons of the two phenyl rings, the methine proton (CH-OH), the methylene (B1212753) protons of the benzyl (B1604629) group (CH₂-Ph), and the methylene protons adjacent to the amino group (CH₂-NH).

For the related compound, (S)-1-phenylethanol, the ¹H NMR spectrum in CDCl₃ shows a doublet for the methyl protons at approximately δ 1.49-1.50 ppm, a singlet for the hydroxyl proton at δ 2.01 ppm, a quartet for the methine proton at δ 4.91 ppm, and a multiplet for the phenyl protons between δ 7.26-7.39 ppm. rsc.org The predicted ¹H NMR spectrum of 1-phenylethanol (B42297) in D₂O shows distinct peaks corresponding to its different protons. hmdb.ca

¹H NMR Data for 1-Phenylethanol Analogs in CDCl₃ rsc.org

Compoundδ CH₃ (ppm)δ OH (ppm)δ CH (ppm)δ Aromatic (ppm)
(S)-1-(2-Methylphenyl)ethanol1.47 (d)1.82 (s)5.10-5.15 (m)7.12-7.25 (m), 7.52 (d)
(S)-1-(2-Methoxyphenyl)ethanol1.49 (d)2.68 (s)5.08-5.10 (m)6.87-6.98 (m), 7.22-7.34 (m)
(S)-1-(2-Chlorophenyl)ethanol1.50 (d)2.05 (s)5.32 (q)7.20 (t)
(S)-1-(4-Methylphenyl)ethanol1.48 (d)1.91 (s)4.85 (q)7.16 (d), 7.26 (d)

d = doublet, s = singlet, q = quartet, m = multiplet, t = triplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the number of carbon atoms and their chemical environments.

For instance, the ¹³C NMR spectrum of the tert-butyldimethylsilyl ether of this compound has been reported. spectrabase.com In the simpler analogue, (S)-1-phenylethanol, the ¹³C NMR spectrum in CDCl₃ displays signals at δ 25.1 (CH₃), 70.4 (CH-OH), 125.4, 127.4, 128.5 (aromatic CH), and 145.9 (aromatic C-C) ppm. rsc.org

¹³C NMR Data for 1-Phenylethanol Analogs in CDCl₃ rsc.org

Compoundδ CH₃ (ppm)δ CH (ppm)δ Aromatic (ppm)Other
(S)-1-(2-Methylphenyl)ethanol23.966.8124.5, 126.4, 127.2, 130.4, 134.2, 143.918.9 (Ar-CH₃)
(S)-1-(2-Methoxyphenyl)ethanol22.966.6110.4, 120.8, 126.1, 128.3, 133.4, 155.655.3 (O-CH₃)
(S)-1-(4-Methylphenyl)ethanol21.170.3125.4, 129.2, 137.2, 142.925.1 (Ar-CH₃)

Mass Spectrometry (MS) in Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the analysis of this compound, MS provides the molecular ion peak, which corresponds to the mass of the intact molecule, confirming its molecular formula (C₁₅H₁₇NO). sigmaaldrich.comnih.gov

The fragmentation pattern observed in the mass spectrum offers valuable structural information. For example, in the mass spectrum of the related compound 1-phenylethanol, the molecular ion peak is observed at m/z 122. researchgate.net A significant fragment ion is seen at m/z 107, which is attributed to the loss of a methyl group, forming an oxygen-containing tropylium (B1234903) cation. researchgate.net The mass spectrum of 2-phenylethanol (B73330) shows a prominent peak at m/z 91, corresponding to the tropylium ion (C₇H₇⁺), and another at m/z 92. nist.govmassbank.eu The fragmentation of phenylmethanol also provides insights into the stability of benzyl and tropylium cations. youtube.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.

In the FT-IR spectrum of this compound, characteristic absorption bands are expected for the O-H stretch of the alcohol (around 3300-3500 cm⁻¹), the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹), C-H stretches of the aromatic and aliphatic portions (around 2850-3100 cm⁻¹), and C=C stretching vibrations of the aromatic rings (around 1450-1600 cm⁻¹). The C-O stretching vibration of the alcohol typically appears in the region of 1050-1250 cm⁻¹.

The FT-IR spectrum of (S)-1-phenylethanol shows a broad O-H stretching band at 3364 cm⁻¹, C-H stretching at 3030 cm⁻¹, and absorptions for the phenyl group at 1493 and 1452 cm⁻¹. rsc.org The Aldrich FT-IR library is a comprehensive resource for comparing the spectra of known compounds. thermofisher.com

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for characterizing chiral molecules such as this compound, which exists as a pair of enantiomers. wikipedia.org These methods measure the differential interaction of left and right circularly polarized light with a chiral sample.

The specific rotation, a measure obtained from ORD, is a key property for characterizing enantiomers. For (S)-(+)-2-benzylamino-1-phenylethanol, the specific rotation is reported as [α]20/D +57° (c = 1 in chloroform). sigmaaldrich.com Conversely, the (R)-(-)-enantiomer exhibits a specific rotation of [α]20/D −57° (c = 1 in chloroform). sigmaaldrich.com Similarly, (S)-(-)-1-phenylethanol has a specific rotation of [α]20/D −45±1° (c = 5% in methanol). sigmaaldrich.com

CD spectroscopy provides information about the stereochemical features of a molecule, particularly the absolute configuration of chiral centers. The sign and intensity of Cotton effects in the CD spectrum can be correlated to the spatial arrangement of chromophores around the chiral center. nih.gov Photoelectron circular dichroism (PECD) is an emerging chiroptical technique that has been used to study the deprotonated form of 1-phenylethanol. nih.gov

Advanced Spectroscopic Techniques for Conformational Analysis (e.g., Microwave Spectroscopy of Analogues)

A study using free jet microwave absorption spectroscopy revealed the presence of multiple conformers for both 2-amino-1-phenylethanol (B123470) (two conformers) and 2-methylamino-1-phenylethanol (three conformers). nih.gov In these conformers, an intramolecular hydrogen bond between the hydroxyl hydrogen and the amino nitrogen was found to be a stabilizing factor. nih.gov The alkylamino side chain can adopt either an extended anti or a folded gauche conformation. nih.gov Similar conformational studies have been performed on related molecules like 2-phenylethylamine and 2-phenylethanethiol, highlighting the role of weak intramolecular interactions in determining the preferred molecular shape. rsc.orguva.esresearchgate.net Millimeter-wave spectroscopy has also been employed to detect higher energy conformers of 2-phenylethanol. figshare.com

Computational Chemistry and Molecular Modeling of 2 Benzylamino 1 Phenylethanol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations provide a foundational understanding of a molecule's properties based on the principles of quantum mechanics. Density Functional Theory (DFT) is a prominent method used for this purpose, balancing computational cost with high accuracy for many molecular systems.

Electronic Structure Analysis

DFT calculations are employed to investigate the electronic structure of 2-(benzylamino)-1-phenylethanol. These studies typically involve optimizing the molecule's geometry and then calculating various electronic properties. For instance, a common approach uses the B3LYP functional with a 6-311++G(d,p) basis set to analyze properties such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). semanticscholar.org

The analysis of the MEP map helps identify the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding. The energies of the HOMO and LUMO orbitals are vital for assessing the molecule's chemical reactivity and kinetic stability.

Conformational Analysis and Energy Minima

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) and their corresponding energies. lumenlearning.com Due to the rotational freedom around its single bonds, this compound can exist in numerous conformations. The goal of conformational analysis is to identify the structures that correspond to energy minima on the potential energy surface, as these are the most stable and likely to be observed. ucsb.edu

Computational methods can systematically explore the conformational space to find these low-energy structures. ucsb.edu This process often involves generating a large set of possible conformers and then minimizing their energy using force fields like Charm-M or quantum mechanical methods. nih.gov The resulting conformers are ranked by energy, with particular attention paid to staggered conformations, which minimize torsional strain, and anti conformations, which reduce steric hindrance between bulky groups. youtube.comlibretexts.org Understanding the relative energies of different conformers is critical, as the biologically active conformation bound to a protein may not be the lowest-energy conformation in solution. ucsb.edu

Table 1: Key Concepts in Conformational Analysis

Concept Description Relevance to this compound
Potential Energy Surface A multi-dimensional surface that relates the energy of a molecule to its geometry. Finding the lowest points (energy minima) on this surface reveals the most stable 3D shapes of the molecule.
Energy Minimum A specific conformation where any small change in geometry increases the molecule's potential energy. ucsb.edu Represents a stable, observable conformer of the molecule.
Torsional Strain The increase in energy due to eclipsing interactions between bonds on adjacent atoms. libretexts.org The molecule will preferentially adopt staggered conformations around its C-C and C-N bonds to minimize this strain.
Steric Hindrance Repulsive interaction that occurs when bulky groups are forced into close proximity. The large phenyl and benzyl (B1604629) groups will orient themselves to be as far apart as possible (anti-conformation) to achieve maximum stability.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). semanticscholar.org This method is instrumental in drug discovery for predicting how a potential drug might interact with its biological target.

Validation of Docking Protocols

Before a docking study can be considered reliable, the protocol itself must be validated. Validation ensures that the chosen software and parameters can accurately reproduce known binding poses and distinguish true binding molecules from irrelevant ones. nih.gov A common validation procedure involves two key steps:

Re-docking: A co-crystallized ligand is removed from the protein's binding site and then docked back in using the chosen protocol. The protocol is considered valid if it can reproduce the original crystallographic pose with high fidelity, typically measured by a low root-mean-square deviation (RMSD). nih.gov

Decoy Set Screening: The protocol is tested on its ability to differentiate the known active ligand from a set of "decoy" molecules. These decoys have similar physical properties (e.g., molecular weight, polarity) but different topologies and are assumed to be non-binders. A successful protocol will assign significantly better scores to the active ligand than to the decoy molecules, demonstrating its ability to avoid false positives. nih.gov

Table 2: Standard Docking Protocol Validation Steps

Step Purpose Method Success Criterion
1. Re-docking To test pose prediction accuracy. Remove the native ligand from a crystal structure and dock it back into the same protein binding site. The predicted pose should closely match the experimental pose (e.g., RMSD < 2.0 Å).
2. Decoy Screening To test the scoring function's ability to identify true binders. Dock the known active ligand and a set of decoy molecules against the target protein. The active ligand should rank among the top scores, demonstrating enrichment over the decoys. nih.gov

Prediction of Binding Modes and Interaction Sites (e.g., Hydrogen Bonding)

Once validated, docking protocols are used to predict how this compound interacts with a target's active site. For example, in studies related to HIV reverse transcriptase (HIV-RT), the this compound scaffold has been identified as a key component of potential inhibitors. nih.gov Docking simulations predict that the two aromatic rings (phenyl and benzyl groups) fit into hydrophobic pockets within the enzyme's binding site. nih.gov

The hydroxyl and secondary amine groups are crucial for forming specific hydrogen bonds with amino acid residues in the active site. These directional interactions are critical for anchoring the ligand in a productive orientation. Docking studies can pinpoint the specific residues involved in these hydrogen bonds, providing a detailed picture of the ligand-target complex at the molecular level. researchgate.net

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful technique in drug discovery that abstracts the essential steric and electronic features a molecule needs to interact with a specific biological target. nih.gov A pharmacophore model defines the spatial arrangement of features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. nih.gov

These models can be generated based on the structure of a known ligand-receptor complex (structure-based) or by aligning a set of active molecules to find common features (ligand-based). nih.gov In the context of HIV-RT inhibitors, a ligand-based pharmacophore model was developed from a series of potent compounds that included the this compound scaffold. nih.gov The resulting model, Hypo-1, consisted of key features including three hydrophobic groups, one aromatic ring, and one hydrogen-bond acceptor. nih.gov

This validated pharmacophore model serves as a 3D query for virtual screening of large chemical databases. nih.govarxiv.org This process rapidly filters millions of compounds to identify those that match the pharmacophore's features, significantly narrowing the field of potential candidates for further testing. The this compound core was found to map effectively to the hydrophobic features of the pharmacophore, highlighting its value as a scaffold for designing new inhibitors. nih.gov

Generation and Validation of Pharmacophore Hypotheses

Pharmacophore modeling is a cornerstone of rational drug design, identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For derivatives and scaffolds related to this compound, pharmacophore hypotheses have been generated to understand their interaction with biological targets.

In a notable study focusing on Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), a class of compounds where the this compound core is relevant, a predictive pharmacophore model was developed. The process involved several key steps:

Conformational Analysis : The structures of the compounds in the training set were built and their geometry optimized. A diverse set of conformations for each molecule was generated to ensure that the relevant bioactive conformation was likely included in the analysis. This was achieved using the poling algorithm within the Catalyst program, exploring the conformational space within an energy threshold of 20.0 kcal/mol above the global energy minimum. nih.gov

Hypothesis Generation : The HypoGen algorithm was employed to generate potential pharmacophore models. The features selected for constructing the hypothesis were a hydrogen-bond acceptor lipid (HBAL), a hydrophobic (HY) feature, and a ring aromatic feature. nih.gov The final, statistically significant hypothesis consisted of three hydrophobic groups, one aromatic ring group, and one hydrogen-bond acceptor. nih.gov

Model Validation : The statistical relevance and predictive power of the generated pharmacophore model were rigorously evaluated. The primary method used was Fisher's randomization test. This validation technique involves randomizing the biological activity data of the training set compounds and generating new hypotheses. A robust model is one where the original, non-randomized hypothesis has significantly better statistical scores than any of the hypotheses generated from the randomized data, confirming a true structure-activity relationship. nih.gov

Table 1: Pharmacophore Generation and Validation Details

Parameter Description
Software Catalyst 4.11
Force Field Charm-M-like
Conformation Generation Poling algorithm (BEST)
Selected Features Hydrogen-bond acceptor lipid (HBAL), Hydrophobic (HY), Ring Aromatic

| Validation Method | Fisher's Randomization Test |

Identification of Novel Active Compounds

A validated pharmacophore model serves as a powerful 3D query for virtual screening of large chemical databases to identify novel compounds that possess the required features for biological activity but may have a different core structure (scaffold hopping).

The pharmacophore model derived from the NNRTI series, which included the this compound scaffold, was implemented in such a screening campaign. nih.gov This model, with its defined arrangement of hydrophobic, aromatic, and hydrogen-bonding features, was used to search both in-house and commercially available compound libraries. The goal was to prioritize potential new NNRTIs for further investigation. nih.gov The identified "hits" or leads from this virtual screening were found to have good corroboration with binding affinities and interactions when compared to standard ligands, demonstrating the utility of the pharmacophore model in discovering novel active compounds. nih.gov This process allows researchers to efficiently screen millions of virtual molecules and select a manageable number for synthesis and biological evaluation, significantly accelerating the discovery of new potential therapeutic agents.

Prediction of Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. They are fundamental in computational chemistry for creating quantitative structure-activity relationship (QSAR) models and for predicting a compound's pharmacokinetic properties, such as absorption and distribution. For this compound, several key descriptors have been computationally predicted.

These descriptors help in assessing the "drug-likeness" of a molecule. For instance, the Topological Polar Surface Area (TPSA) is a descriptor that correlates well with passive molecular transport through membranes. nih.gov It is calculated by summing the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. wikipedia.orgopeneducationalberta.ca A lower TPSA is generally associated with better penetration of the blood-brain barrier. wikipedia.org LogP, the logarithm of the partition coefficient between octanol (B41247) and water, is a measure of a molecule's lipophilicity, which influences its absorption and distribution. The number of hydrogen bond donors and acceptors, and the count of rotatable bonds, are also critical for membrane permeability and binding to target proteins.

Table 2: Predicted Molecular Descriptors for this compound

Descriptor Predicted Value Significance
Topological Polar Surface Area (TPSA) 32.3 Ų Predicts membrane permeability and transport properties.
LogP (XLogP3-AA) 2.1 Measures lipophilicity, affecting absorption and distribution.
Hydrogen Bond Acceptors 2 Influences solubility and binding to biological targets.
Hydrogen Bond Donors 2 Influences solubility and binding to biological targets.

| Rotatable Bonds | 5 | Relates to conformational flexibility and binding entropy. |

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound

Emerging Research Directions and Future Perspectives for 2 Benzylamino 1 Phenylethanol

Development of Novel Therapeutic Agents Based on 2-(Benzylamino)-1-phenylethanol Scaffold

The inherent biological activity of the this compound scaffold is a significant driver of emerging research. Its structural similarity to endogenous signaling molecules, such as catecholamines, provides a foundation for its interaction with various biological targets. This has spurred investigations into its potential as a lead compound for developing new therapeutic agents.

Key research findings indicate potential applications in several therapeutic areas. Notably, studies have suggested its possible utility in treating neurodegenerative conditions like Alzheimer's disease by offering protection to neuronal cells against oxidative stress. Furthermore, the compound and its derivatives have demonstrated antimicrobial properties. Research has shown that these molecules can exhibit bacteriostatic effects, particularly by disrupting the structure and function of bacterial cell membranes.

Table 1: Investigated Therapeutic Applications of the this compound Scaffold

Therapeutic Area Investigated Effect Basis of Activity
Neuroprotection Potential to protect neuronal cells from oxidative stress. Implied role in mitigating neurodegenerative disease processes.
Antimicrobial Bacteriostatic activity, particularly against Gram-positive bacteria. Disruption of bacterial membrane structure and function.

Future work in this area will likely focus on synthetic modifications of the parent scaffold to enhance potency, selectivity, and pharmacokinetic properties. By creating libraries of derivatives, researchers can perform structure-activity relationship (SAR) studies to identify candidates with optimized therapeutic profiles for specific diseases.

Elucidation of Additional Biological Targets and Mechanisms of Action

While preliminary research has identified some biological activities, a comprehensive understanding of how this compound exerts its effects at a molecular level is still developing. Current knowledge points towards mechanisms involving enzyme inhibition and direct interaction with cell membranes. The compound's ability to bind to the active sites of specific enzymes can modulate metabolic pathways, which is a key area of exploration for its therapeutic effects.

The process of fully identifying its biological targets is a critical future objective. Modern chemical biology approaches, such as affinity purification-mass spectrometry and computational modeling, can be employed to uncover the full spectrum of protein binding partners. nih.gov Determining the precise on-target and off-target effects is essential for predicting both efficacy and potential side effects in a therapeutic context. nih.gov Future research will likely involve multidimensional profiling, using techniques like gene expression analysis, to build a comprehensive picture of the cellular response to the compound and clarify its complete mechanism of action. nih.gov

Integration with Advanced Drug Delivery Systems

To maximize the therapeutic potential of this compound and its future derivatives, integration with advanced drug delivery systems presents a promising frontier. While direct research on this specific compound's formulation into such systems is not yet widely published, the properties of related molecules suggest significant potential. For instance, the parent compound, 2-phenylethanol (B73330), has been incorporated into biomaterials like organogels to achieve prolonged release of the molecule. mdpi.com

Future research could explore encapsulating this compound-based agents within nanocarriers, such as liposomes or polymeric nanoparticles. Such systems could offer numerous advantages, including:

Improved Bioavailability: Protecting the compound from premature degradation in the body.

Targeted Delivery: Modifying the nanoparticle surface with specific ligands to direct the drug to diseased tissues, such as tumors or specific regions of the brain.

Controlled Release: Engineering the delivery system to release the therapeutic agent over an extended period, maintaining effective concentrations.

Investigating these possibilities will be a crucial step in translating the therapeutic promise of this scaffold into viable clinical applications.

Applications in Catalysis and Materials Science

Beyond its biological potential, this compound is a cornerstone in the field of asymmetric synthesis, with emerging applications in materials science.

In catalysis, its chiral nature is paramount. The (S)- and (R)-enantiomers of the compound serve as critical starting materials or ligands for the creation of chiral catalysts. nih.govsigmaaldrich.com These catalysts are instrumental in producing enantiomerically pure compounds, which is a vital requirement in the pharmaceutical industry. A significant application is in the development of iron-based catalysts used for the asymmetric oxidation of secondary alcohols and benzylic methylene (B1212753) groups. nih.govsigmaaldrich.com It also serves as a key intermediate in the synthesis of other important chiral molecules, such as aziridines, through asymmetric transfer hydrogenation reactions. sigmaaldrich.com

Table 2: Applications of this compound in Asymmetric Catalysis

Application Area Role of Compound Resulting Product/Reaction
Catalyst Development Precursor/Starting Material Chiral iron catalysts for asymmetric oxidation. nih.govsigmaaldrich.com
Chiral Synthesis Intermediate Asymmetric synthesis of aziridines. sigmaaldrich.com

In materials science, while direct applications are less documented, the compound's bifunctional nature (containing both amino and hydroxyl groups) makes it a versatile building block for novel polymers and functional materials. There is potential for its use in creating chiral polymers with unique optical or recognition properties. Furthermore, related structures have been explored as components in functional materials like organogels, which can be used for controlled release or as antimicrobial gels. mdpi.com Future research may focus on incorporating the this compound scaffold into polymer backbones to create advanced materials for separations, sensing, or biomedical applications.

Q & A

What are the optimal synthetic methodologies for 2-(Benzylamino)-1-phenylethanol, and how do reaction conditions influence yield and regioselectivity?

Basic Research Focus
The compound can be synthesized via solventless regioselective reactions catalyzed by sulfated zirconia (SZ) or SZ/MCM-41. Under these conditions, the reaction between benzylamine and styrene oxide achieves a yield of 85% with 92% regioselectivity for the β-amino alcohol product . Alternative methods include Grignard reagent-mediated alkylation, where 1-phenylethanol derivatives are synthesized via nucleophilic addition to ketones (e.g., 4-chloroacetophenone) . Key factors affecting yield include catalyst loading (10–15 mol%), temperature (80–100°C), and solvent-free conditions to minimize side reactions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.